1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol
Description
Properties
Molecular Formula |
C22H30N6O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol |
InChI |
InChI=1S/C22H30N6O2/c1-15(2)25-19-8-9-27(13-20(19)29)12-16-7-10-28-21(16)22(23-14-24-28)26-17-5-4-6-18(11-17)30-3/h4-7,10-11,14-15,19-20,25,29H,8-9,12-13H2,1-3H3,(H,23,24,26) |
InChI Key |
HKIDRHKBKJQADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(CC1O)CC2=C3C(=NC=NN3C=C2)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
N-Amination and Cyclization
A common approach involves N-amination of pyrrole derivatives followed by cyclization. For example:
- Starting material : Methyl pyrrole-2-carboxylate (11 ) undergoes N-amination using NH$$2$$Cl or hydroxylamine derivatives (e.g., DnpONH$$2$$) to form 1-aminopyrrole intermediates.
- Cyclization : Treatment with formamide or formamidine acetate at 165°C induces triazine ring closure, yielding pyrrolo[2,1-f]triazine derivatives (e.g., 2 , 35 ).
Example :
$$
\text{Pyrrole derivative} \xrightarrow{\text{NH}_2\text{Cl, NaH}} \text{N-Aminopyrrole} \xrightarrow{\text{Formamide, 165°C}} \text{Pyrrolo[2,1-f]triazine}
$$
Bromohydrazone-Mediated Synthesis
Alternative routes utilize bromohydrazone intermediates. For instance:
- Bromination : Pyrrole derivatives (e.g., 33 ) are brominated at the C-7 position using N-bromosuccinimide (NBS).
- Hydrazone formation : Reaction with hydrazine derivatives forms bromohydrazones, which cyclize under basic conditions to yield the triazine core.
Functionalization at Position 4: Introduction of 3-Methoxyanilino Group
The 3-methoxyanilino substituent is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables direct installation of the anilino group:
- Conditions : Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, toluene, 110°C.
- Substrate : A halogenated pyrrolotriazine (e.g., 4-chloro or 4-bromo derivative) reacts with 3-methoxyaniline.
Example :
$$
\text{4-Bromo-pyrrolotriazine} + \text{3-Methoxyaniline} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(3-Methoxyanilino)pyrrolotriazine}
$$
Ullmann-Type Coupling
Copper-mediated coupling under microwave irradiation offers an alternative:
Functionalization at Position 5: Methylene-Linked Piperidin-3-ol Moiety
The methylene bridge and piperidine ring are constructed sequentially.
Alkylation of Pyrrolotriazine
- Chloromethylation : Treatment of pyrrolotriazine with paraformaldehyde/HCl introduces a chloromethyl group at C-5.
- Nucleophilic substitution : Reaction with 4-(propan-2-ylamino)piperidin-3-ol in the presence of NaH or K$$2$$CO$$3$$ forms the methylene linkage.
Example :
$$
\text{5-Chloromethyl-pyrrolotriazine} + \text{4-(iPrNH)piperidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{Target compound}
$$
Piperidine Synthesis
The piperidin-3-ol subunit is prepared via:
- Reductive amination : 4-Ketopiperidine reacts with isopropylamine and NaBH$$_3$$CN to yield 4-(propan-2-ylamino)piperidine.
- Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic resolution introduces the 3-hydroxy group.
Stereochemical Control and Optimization
Diastereoselective Piperidine Synthesis
Protecting Group Strategies
- Boc protection : tert-Butoxycarbonyl (Boc) groups shield amines during functionalization (e.g., in piperidine intermediates).
- Deprotection : HCl/dioxane or TFA removes Boc groups post-coupling.
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Kinase Inhibition
The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is integral to its biological activity. Pyrrolo[2,1-f][1,2,4]triazines have been identified as potent inhibitors of various receptor tyrosine kinases (RTKs) such as:
- VEGFR-2 Inhibitors : Compounds derived from the pyrrolo[2,1-f][1,2,4]triazine scaffold have shown significant inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range (e.g., 0.066 µM) . These inhibitors are crucial in cancer therapy as they can hinder angiogenesis.
- EGFR Inhibitors : The compound has also been tested for its efficacy against EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers. Specific derivatives have demonstrated selectivity and potency against this target .
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit antiviral properties. For instance:
- Norovirus Inhibition : Certain analogs have shown the ability to inhibit norovirus RNA-dependent RNA polymerase (RdRp), suggesting potential applications in treating viral infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrrole derivatives. Various synthetic strategies have been documented:
- Cyclization Reactions : Utilizing formamide and other reagents to form the triazine ring.
- Metal-Catalyzed Coupling : Employing transition metals for coupling reactions to enhance yield and selectivity .
Case Study 1: Cancer Treatment
In a study evaluating the anti-proliferative effects of pyrrolo[2,1-f][1,2,4]triazine derivatives on human cancer cell lines (e.g., DiFi cell lines sensitive to EGFR inhibitors), compounds derived from this scaffold exhibited promising results in reducing cell viability .
Case Study 2: Antiviral Research
Research into the antiviral properties of pyrrolo[2,1-f][1,2,4]triazines has highlighted their potential in treating emerging viral infections such as Ebola and norovirus. Analogs were tested for their ability to inhibit viral replication pathways effectively .
Mechanism of Action
The mechanism of action of 1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular signaling pathways. This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a pyrrolo[2,1-f][1,2,4]triazine core with several kinase inhibitors. Below is a detailed comparison:
Avapritinib
- Structure : (S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazinyl)pyrimidin-5-yl)ethan-1-amine .
- Key Differences: Avapritinib incorporates a pyrimidine-piperazine linker and a fluorophenyl group, whereas the target compound features a piperidin-3-ol and 3-methoxyanilino moiety.
- Target : Avapritinib selectively inhibits KIT and PDGFRA mutants in gastrointestinal stromal tumors .
- Pharmacokinetics : Avapritinib’s fluorine substituents enhance blood-brain barrier penetration, unlike the target compound, which prioritizes systemic bioavailability via crystalline formulations .
BMS-599626
- Structure: [4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid (3S)-3-morpholinylmethyl ester .
- Key Differences: BMS-599626 includes a carbamate-morpholine group and a 3-fluorobenzyl-indazole substituent, contrasting with the target compound’s 3-methoxyanilino and isopropylamino groups.
- Target : Dual HER1/HER2 inhibitor with IC₅₀ values <10 nM in enzymatic assays .
- Therapeutic Use : Demonstrated efficacy in HER1/HER2-driven tumor models, while the target compound’s preclinical data emphasize broad antiproliferative activity .
VEGF Receptor Inhibitors (e.g., Compound from Bhide et al.)
- Structure : 4-(4-Fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine derivatives .
- Key Differences : These compounds feature indole-oxy substituents and methyl/alkoxy groups at the 5- and 6-positions of the pyrrolotriazine core.
- Target : Potent VEGF receptor-2 inhibitors (IC₅₀ ~1–10 nM), whereas the target compound’s kinase selectivity profile remains unspecified .
Structural and Pharmacokinetic Analysis
Research Findings and Therapeutic Implications
- Target Compound : Preclinical studies highlight its antiproliferative activity, likely due to kinase inhibition, though exact targets are undisclosed . Its piperidin-3-ol group may improve solubility compared to avapritinib’s lipophilic fluorophenyl moiety.
- Avapritinib : Clinically approved for advanced systemic mastocytosis, leveraging its mutant-KIT specificity .
Biological Activity
The compound 1-[[4-(3-Methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]-4-(propan-2-ylamino)piperidin-3-ol represents a novel class of pyrrolo[2,1-f][1,2,4]triazine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Pyrrolo[2,1-f][1,2,4]triazine
- Substituents :
- 3-Methoxyanilino group
- Propan-2-ylamino piperidin-3-ol side chain
This unique structure is believed to contribute to its biological activity by interacting with specific molecular targets within cells.
Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit various mechanisms of action:
- Kinase Inhibition : These compounds have been shown to inhibit key kinases involved in cancer progression. For instance, studies have demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives can inhibit VEGFR-2 and EGFR kinases with IC50 values in the low micromolar range (0.023 µM to 0.100 µM) .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by targeting viral enzymes such as neuraminidase. This suggests potential applications in treating viral infections .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have revealed significant cytotoxic effects against various cancer cell lines. For instance, certain pyrrolo[2,1-f][1,2,4]triazine C-nucleosides exhibited potent cytotoxicity with IC50 values indicating strong anti-cancer activity .
Table 1: Biological Activity Summary of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Case Study: In Vivo Efficacy
In vivo studies have shown that certain pyrrolo[2,1-f][1,2,4]triazine derivatives significantly reduce tumor growth in xenograft models. For example:
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
